molecular formula C10H13NO4 B8727052 2-(5-Cyclopropyl-2-(methoxymethyl)oxazol-4-yl)acetic acid

2-(5-Cyclopropyl-2-(methoxymethyl)oxazol-4-yl)acetic acid

Cat. No. B8727052
M. Wt: 211.21 g/mol
InChI Key: MJWZEESJFQZVOR-UHFFFAOYSA-N
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Patent
US09163021B2

Procedure details

A mixture of ethyl [5-cyclopropyl-2-(methoxymethyl)-1,3-oxazol-4-yl]acetate (Preparation 120, 23.9 g, 0.1 mol) in 10% KOH (100 mL) was stirred at 75° C. for 18 hours. The reaction was cooled and acidified with 10% HCl to pH 3, and extracted with chloroform (3×100 mL). The organic extract was dried over Na2SO4 and concentrated in vacuo. The residue was dissolved in ether and crystallized in a refrigerator at −20° C. The precipitated crystals were separated by filtration, washed with cold ether, and vacuum-dried to give the title compound as a white crystalline substance in a form of light plates (16.9 g, 93.2%).
Quantity
23.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[O:8][C:7]([CH2:9][O:10][CH3:11])=[N:6][C:5]=2[CH2:12][C:13]([O:15]CC)=[O:14])[CH2:3][CH2:2]1.Cl>[OH-].[K+]>[CH:1]1([C:4]2[O:8][C:7]([CH2:9][O:10][CH3:11])=[N:6][C:5]=2[CH2:12][C:13]([OH:15])=[O:14])[CH2:2][CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
23.9 g
Type
reactant
Smiles
C1(CC1)C1=C(N=C(O1)COC)CC(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
was stirred at 75° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ether
CUSTOM
Type
CUSTOM
Details
crystallized in a refrigerator at −20° C
CUSTOM
Type
CUSTOM
Details
The precipitated crystals were separated by filtration
WASH
Type
WASH
Details
washed with cold ether
CUSTOM
Type
CUSTOM
Details
vacuum-dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(CC1)C1=C(N=C(O1)COC)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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